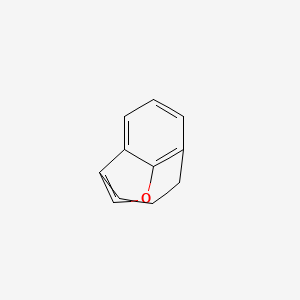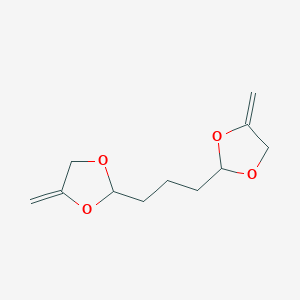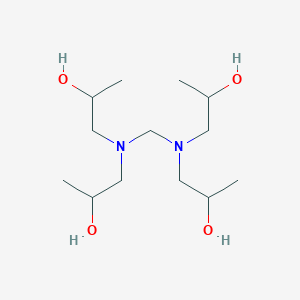
1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its four hydroxyl groups and two amino groups, making it a valuable chelating and cross-linking agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves large-scale reactors where ethylenediamine and propylene oxide are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a cross-linking agent in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polyurethane coatings, adhesives, and personal care products.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves its ability to chelate metal ions and form stable complexes. The compound’s hydroxyl and amino groups interact with metal ions, preventing them from participating in unwanted reactions. This chelating property is crucial in various applications, including catalysis and metal ion sequestration .
Comparación Con Compuestos Similares
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Similar in structure but differs in the number and arrangement of hydroxyl groups.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a different structure and chelating mechanism.
Uniqueness: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and cross-linking capabilities. This dual functionality makes it particularly valuable in applications requiring both properties .
Propiedades
Número CAS |
258273-28-8 |
|---|---|
Fórmula molecular |
C13H30N2O4 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
1-[[bis(2-hydroxypropyl)amino]methyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h10-13,16-19H,5-9H2,1-4H3 |
Clave InChI |
LFNPZZOLLBYZBP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)CN(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


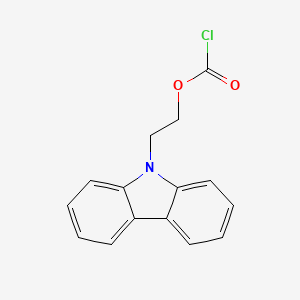
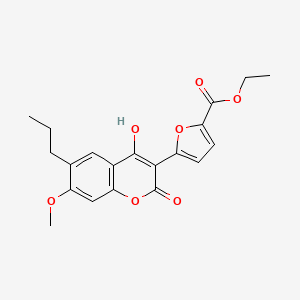
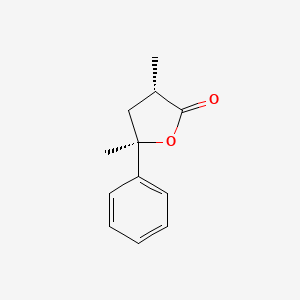
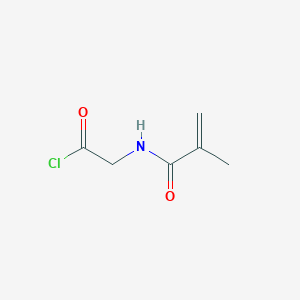
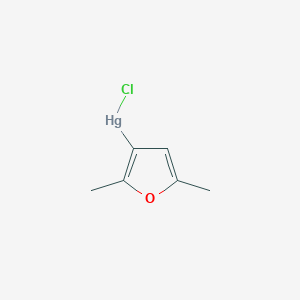
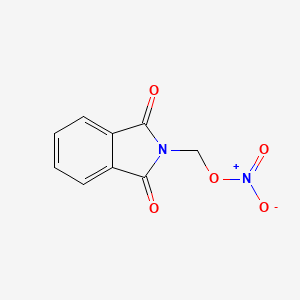



![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
